6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of dibenzo[c,e][1,2]thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazine Ring: The thiazine ring is synthesized through a cyclization reaction involving appropriate sulfur and nitrogen-containing precursors.
Functional Group Introduction: Various functional groups, such as the ethyl and propylcarbamoyl groups, are introduced through substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hypertension and diabetes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of ion channels or receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: A related compound with similar structural features and biological activities.
6-phenyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: Another similar compound used in organic electroluminescent materials.
Uniqueness
6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific functional groups and the resulting chemical properties. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
6-ethyl-5,5-dioxo-N-[2-(propylcarbamoyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c1-3-15-26-25(30)19-10-5-7-11-21(19)27-24(29)17-13-14-22-20(16-17)18-9-6-8-12-23(18)33(31,32)28(22)4-2/h5-14,16H,3-4,15H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
OTRFBRISQKGKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC |
Origin of Product |
United States |
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